tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-8-9-16-13-7-5-4-6-12(11)13/h4-7,11,16H,8-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBBWGFHMQBQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block for the development of bioactive compounds. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The tert-butyl carbamate group is a common protective moiety in organic synthesis. Below, we compare tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate with analogous compounds, focusing on structural variations, synthesis methods, and physicochemical properties.
Structural and Functional Group Variations
Table 1: Key Structural and Molecular Differences
Key Observations :
Functional Group Impact : The 6-methoxy derivative (CAS: 1315367-45-3) has a higher molecular weight (278.35 vs. 262.35) due to the methoxy group, which enhances polarity and may improve solubility in polar solvents .
Synthetic Accessibility: tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate (CAS: 219862-14-3) is synthesized via DIBAL-H-mediated N-deacetylation with a moderate yield (45%), highlighting the challenge of modifying substitution at the 3-position .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
| Property | tert-Butyl N-(4-ylmethyl)carbamate | tert-Butyl N-(6-methoxy-4-yl)carbamate | tert-Butyl (3-yl)carbamate |
|---|---|---|---|
| Molecular Weight | 262.35 | 278.35 | 248.32 |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 (reduced lipophilicity due to methoxy) | ~2.7 (higher lipophilicity) |
| Solubility | Low in water; soluble in DCM, THF | Moderate in polar aprotic solvents | Low in water; soluble in EtOAc |
| Bioactivity | Building block for kinase inhibitors | Potential CNS activity (methoxy enhances blood-brain barrier penetration) | Intermediate for protease inhibitors |
Notes:
- The 6-methoxy derivative’s reduced LogP (predicted) suggests better aqueous solubility, making it favorable for formulations requiring enhanced bioavailability .
- The 3-yl carbamate (CAS: 219862-14-3) has higher lipophilicity, which may improve membrane permeability but could limit solubility in aqueous media .
Biological Activity
tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on recent research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
- CAS Number : 1308840-18-7
The compound features a tert-butyl group attached to a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. The unique structure of this compound allows it to interact with various biological targets.
Research indicates that compounds similar to this compound may exhibit activity through multiple mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cellular functions, which can lead to therapeutic effects against various diseases.
- Receptor Binding : The compound may bind to certain receptors involved in signal transduction pathways, influencing cellular responses and potentially leading to anti-cancer or anti-inflammatory effects .
Case Studies and Research Findings
-
Anti-HIV Activity :
A study demonstrated that related tetrahydroquinoline derivatives exhibited significant anti-HIV activity with low nanomolar potency. The structure-activity relationship highlighted the importance of the tetrahydroquinoline core in enhancing antiviral efficacy . -
Anticancer Potential :
Compounds with similar structures have been investigated for their anticancer properties. For instance, studies showed that modifications in the tetrahydroquinoline structure could improve metabolic stability and enhance CXCR4 antagonism, which is relevant in cancer metastasis . -
Neuroprotective Effects :
Some derivatives of tetrahydroquinoline have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-HIV | Exhibits low nanomolar activity against HIV | |
| Anticancer | Potential to inhibit cancer cell proliferation | |
| Neuroprotection | Modulates neurotransmitter systems |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that incorporate the tetrahydroquinoline framework with carbamate functionalities. This compound serves as an intermediate in pharmaceutical synthesis, particularly for developing novel therapeutic agents.
Research Applications
- Pharmaceutical Development : Its unique structure makes it a candidate for further development into drugs targeting viral infections and cancers.
- Material Science : Investigated for potential applications in creating new materials with specific chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
